rel-trans-Chalcone Oxide

soluble epoxide hydrolase IC50 comparison chalcone oxide SAR

rel-trans-Chalcone Oxide (trans-1-benzoyl-2-phenyloxirane; C₁₅H₁₂O₂; MW 224.25) is the parent chalcone epoxide, a small-molecule inhibitor of the α/β-hydrolase fold enzyme soluble epoxide hydrolase (sEH, EC 3.3.2.10), also known as cytosolic epoxide hydrolase (cEH). Identified from a systematic screen of >150 compounds as the optimal inhibitory chemotype for mammalian cEH , this compound features a trans-configured epoxide linking two phenyl rings via a ketone bridge.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 61840-92-4
Cat. No. B3054765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-trans-Chalcone Oxide
CAS61840-92-4
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1
InChIKeyUQGMJZQVDNZRKT-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-trans-Chalcone Oxide (CAS 61840-92-4): A Defined cEH/sEH Inhibitor for Epoxide Hydrolase Research and Assay Development


rel-trans-Chalcone Oxide (trans-1-benzoyl-2-phenyloxirane; C₁₅H₁₂O₂; MW 224.25) is the parent chalcone epoxide, a small-molecule inhibitor of the α/β-hydrolase fold enzyme soluble epoxide hydrolase (sEH, EC 3.3.2.10), also known as cytosolic epoxide hydrolase (cEH). Identified from a systematic screen of >150 compounds as the optimal inhibitory chemotype for mammalian cEH [1], this compound features a trans-configured epoxide linking two phenyl rings via a ketone bridge. It is commercially available as a white to off-white crystalline solid (mp 88–90 °C, purity ≥98%) and serves as the unsubstituted reference standard within the broader chalcone oxide inhibitor class.

Why Chalcone Oxides Cannot Be Interchanged: 100-Fold Potency Range and Divergent Enzyme Selectivity Within a Single Scaffold


Although the chalcone oxide scaffold appears structurally homogeneous, para-substitution of either phenyl ring produces profound quantitative changes in both inhibitory potency and enzyme selectivity. A single substituent can shift sEH IC₅₀ values by two orders of magnitude—from 40 µM (parent) to 0.4 µM (4-phenyl) [1]—while simultaneously introducing off-target phosphatase domain inhibition that the parent compound lacks entirely [2]. Furthermore, the parent chalcone oxide exhibits a unique dual modulatory behavior on microsomal epoxide hydrolase (mEH) distinct from its substituted analogs [3]. These non-linear SAR relationships mean that substituting one chalcone oxide for another without verifying the specific structure-activity profile can invalidate experimental conclusions, particularly in studies requiring clean discrimination between the hydrolase and phosphatase functions of sEH or between cEH and mEH activities.

rel-trans-Chalcone Oxide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


sEH Inhibitory Potency: Parent Chalcone Oxide vs. 4-Fluoro and 4-Phenyl Substituted Analogs in a Single Comparative Study

In a direct head-to-head comparison using recombinant rat sEH and rat liver/inflammatory cell cytosol with trans-diphenylpropene oxide (tDPPO) as substrate, chalcone oxide (parent) exhibited an IC₅₀ of 40 µM. Under identical conditions, 4-fluorochalcone oxide yielded an IC₅₀ of 8 µM and 4-phenylchalcone oxide yielded an IC₅₀ of 0.4 µM [1]. The parent compound is therefore 5-fold less potent than the 4-fluoro analog and 100-fold less potent than the 4-phenyl analog. This wide potency range means the parent is optimally suited as a low-potency reference inhibitor for assay validation and SAR baseline studies, where excessive potency (as seen with 4-phenylchalcone oxide) can mask partial inhibition or competitive displacement effects.

soluble epoxide hydrolase IC50 comparison chalcone oxide SAR

Bifunctional sEH Domain Selectivity: Hydrolase Inhibition Without Phosphatase Domain Cross-Reactivity

Human sEH is a bifunctional enzyme with distinct C-terminal hydrolase and N-terminal lipid phosphate phosphatase domains. At 0.1 mM, chalcone oxide inhibited the hydrolase domain by 80 ± 1% while producing 0 ± 10% inhibition of the phosphatase domain. In contrast, 4-fluorochalcone oxide inhibited the hydrolase by 87 ± 2% with 8 ± 4% phosphatase inhibition, and 4-phenylchalcone oxide achieved 100 ± 1% hydrolase inhibition with 11 ± 1% phosphatase inhibition [1]. The parent compound thus provides absolute domain selectivity (0% phosphatase inhibition), whereas the more potent substituted analogs exhibit dose-limiting phosphatase cross-reactivity. This property is critical for experiments where sEH phosphatase activity must remain unperturbed—for example, when studying the endogenous lipid phosphate substrates of the sEH N-terminal domain.

sEH phosphatase domain domain selectivity bifunctional enzyme inhibition

Differential Modulation of Microsomal Epoxide Hydrolase: Stimulation by Parent vs. Inhibition by Substituted Analogs

Chalcone oxide (parent) acts as an in vitro stimulator of microsomal epoxide hydrolase (mEH, EC 4.2.1.63), proving more effective than metyrapone, a previously established mEH stimulator [1]. The parent compound increases both apparent Vmax and Km approximately five- to sixfold [1]. This stimulatory behavior contrasts sharply with 4-phenylchalcone oxide and 4′-phenylchalcone oxide, which are potent nanomolar-to-micromolar inhibitors of microsomal trans-stilbene oxide hydrolase (a distinct mEH activity) [2]. Thus, within the same chemical class, the unsubstituted parent stimulates mEH while para-substituted derivatives inhibit it—a functional inversion that has direct consequences for experimental systems where both cEH and mEH activities are monitored.

microsomal epoxide hydrolase enzyme stimulation mEH modulation

Enzyme Class Selectivity: cEH Inhibition Without Cross-Reactivity Toward Glutathione S-Transferase or mEH

In the foundational screen of mouse liver epoxide-metabolizing enzymes, chalcone oxide (parent) was either inactive or only a weak inhibitor of cytosolic glutathione S-transferase (GST) and microsomal epoxide hydrolase (mEH), while potently inhibiting cEH [1]. This selectivity profile is structurally determined: the chalcone oxide scaffold (epoxide form) selectively targets cEH acting on trans-stilbene oxide, whereas the corresponding chalcones (non-epoxidized α,β-unsaturated ketones) preferentially inhibit cytosolic GST acting on cis-stilbene oxide [2]. The epoxide moiety is therefore the critical pharmacophoric element that redirects target engagement from GST to cEH. Among chalcone oxides, the parent compound exhibits the cleanest selectivity window, as para-substitution can progressively erode this discrimination [1].

enzyme selectivity glutathione S-transferase cytosolic epoxide hydrolase

Mutagenicity SAR: Epoxidation-Increased Genotoxic Potential Relative to Parent Chalcones

In a systematic screen of 31 p-monosubstituted chalcones and their corresponding oxides in Salmonella typhimurium strains TA98 and TA100, epoxidation generally increased mutagenic activity relative to the parent chalcone [1]. The highest mutagenicity in the series was observed with 4-nitrochalcone oxide (3.0 revertants/nmol in either strain) after S9 activation. Electron-withdrawing substituents (nitro, fluoro) on the benzoyl (4′) ring generally conferred higher mutagenicity than the same substituent on the phenyl (4) ring, while electron-donating groups (acetamido, methoxy) showed the opposite pattern. The parent chalcone oxide falls into the weak-to-moderate mutagenicity range within this series [1]. This mutagenicity profile is a procurement-relevant safety consideration: the parent compound's well-characterized weak mutagenicity in the Ames assay distinguishes it from more potent nitro-substituted analogs that require additional handling precautions.

mutagenicity Salmonella assay structure-mutagenicity relationship

Inhibition Kinetics: Slowly Reversible Mixed-Noncompetitive Mechanism with Covalent Character

Steady-state kinetic analysis of chalcone oxide inhibition of mouse liver cEH revealed a slowly reversible mixed-noncompetitive inhibition pattern [1]. The chalcone oxides may interact covalently with an active-site cysteine residue essential for catalysis and may function as alternative substrates with very low turnover [1]. This kinetic mechanism was further elaborated by Morisseau et al. (1998), who demonstrated that substituted chalcone oxides form a covalent enzyme-inhibitor intermediate with a half-life inversely proportional to inhibitor potency, consistent with electronic stabilization of the covalent adduct [2]. The slowly reversible nature of inhibition means that pre-incubation time and inhibitor concentration must be carefully controlled in experimental protocols—a practical consideration distinct from rapidly reversible competitive inhibitors such as ureas. This covalent character also explains why the parent chalcone oxide has been successfully employed as an affinity ligand for cEH purification [3].

inhibition kinetics mixed-noncompetitive covalent enzyme-inhibitor intermediate

rel-trans-Chalcone Oxide (CAS 61840-92-4): Evidence-Backed Application Scenarios for Laboratory Procurement


SAR Baseline Reference Standard for Chalcone Oxide Inhibitor Development Programs

As the unsubstituted parent scaffold from which all substituted chalcone oxide SAR derives, rel-trans-Chalcone Oxide serves as the essential baseline reference compound for any medicinal chemistry program optimizing chalcone oxide-based sEH inhibitors. Its IC₅₀ of 40 µM (rat sEH) provides a validated reference point against which the potency gains from para-substitution—up to 100-fold with 4-phenyl substitution—can be quantitatively benchmarked [5]. Procurement of the parent compound alongside substituted analogs enables rigorous intra-laboratory SAR validation and assay calibration.

Selective cEH/sEH Hydrolase Domain Inhibition Without Phosphatase Domain Interference

In experimental systems utilizing the bifunctional human sEH enzyme, rel-trans-Chalcone Oxide at 0.1 mM achieves 80% hydrolase domain inhibition with 0% phosphatase domain inhibition [5]. This clean domain selectivity is not replicated by 4-fluorochalcone oxide (8% phosphatase inhibition) or 4-phenylchalcone oxide (11% phosphatase inhibition). Applications include studies of endogenous lipid phosphate phosphatase signaling where hydrolase activity must be silenced without altering phosphatase-mediated pathways.

Simultaneous cEH Inhibition and mEH Stimulation in Dual-Enzyme Metabolic Studies

The unique dual modulatory profile of chalcone oxide—potent cEH inhibition [5] combined with mEH stimulation exceeding that of metyrapone [6]—makes this compound uniquely suited for experiments requiring concurrent but opposite modulation of the two major epoxide hydrolase systems. This is in contrast to 4-phenylchalcone oxide and 4-fluorochalcone oxide, which inhibit both cEH and mEH trans-stilbene oxide hydrolase [4], and is particularly relevant for xenobiotic metabolism studies in hepatocyte or liver homogenate preparations where both enzyme activities contribute to epoxide clearance.

Affinity Chromatography Ligand for cEH Purification and Active-Site Labeling

The slowly reversible, mixed-noncompetitive inhibition mechanism with covalent character [5] enables chalcone oxide to function as an affinity ligand for the purification of cytosolic epoxide hydrolase from tissue homogenates. This property has been exploited in established purification protocols using immobilized chalcone oxide derivatives for selective enzyme elution [6]. The parent compound's covalent engagement of the active-site cysteine also supports active-site labeling and mechanistic probe applications that rapidly reversible inhibitors cannot fulfill.

Quote Request

Request a Quote for rel-trans-Chalcone Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.